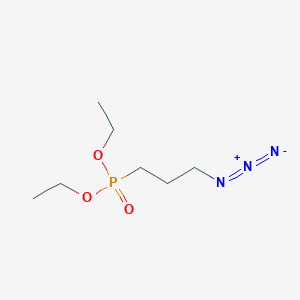

Diethyl 3-azidopropylphosphonate

Descripción general

Descripción

Diethyl 3-azidopropylphosphonate is an organophosphorus compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by the presence of an azido group (-N₃) attached to a propyl chain, which is further connected to a phosphonate group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl 3-azidopropylphosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with 3-bromopropyl azide. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like acetonitrile at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions, thereby ensuring consistent product quality and minimizing waste .

Análisis De Reacciones Químicas

Types of Reactions: Diethyl 3-azidopropylphosphonate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.

Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like acetonitrile.

Reduction: Triphenylphosphine or lithium aluminum hydride in solvents like tetrahydrofuran.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

Substitution: Aminopropylphosphonates or thiopropylphosphonates.

Reduction: Aminopropylphosphonates.

Cycloaddition: Triazole derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Diethyl 3-azidopropylphosphonate serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its azido group facilitates click chemistry reactions, allowing for the formation of triazole derivatives through cycloaddition reactions.

Medicinal Chemistry

The compound is explored for its potential in drug development, particularly in synthesizing antiviral and anticancer agents. Its ability to mimic biological phosphates enables it to interact with enzymes and receptors, potentially inhibiting metabolic pathways.

Bioconjugation Techniques

In biological research, this compound is used in bioconjugation techniques. The azido group allows for the selective attachment of biomolecules to surfaces or other molecules, enhancing the development of targeted therapies and diagnostic tools.

Industrial Applications

This compound is utilized in producing specialty chemicals and materials, including flame retardants and plasticizers. Its unique properties make it suitable for applications requiring enhanced chemical stability and resistance.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to enhance its interaction with cancer cell membranes have shown promise in inhibiting cell proliferation.

Case Study 2: Antiviral Properties

A study investigating the antiviral potential of this compound revealed that certain derivatives could effectively inhibit viral replication. The mechanism involves interference with viral enzyme activity, showcasing its potential as a therapeutic agent against viral infections.

Mecanismo De Acción

The mechanism of action of diethyl 3-azidopropylphosphonate primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the compound can act as a precursor to amines through reduction reactions, enabling the synthesis of a wide range of functionalized molecules .

Comparación Con Compuestos Similares

- Diethyl 2-azidoethylphosphonate

- Diethyl 4-azidobutylphosphonate

- Diethyl 3-azidopropylphosphonate

Comparison: this compound is unique due to its specific chain length and the position of the azido group. Compared to diethyl 2-azidoethylphosphonate and diethyl 4-azidobutylphosphonate, it offers a balance between reactivity and stability, making it particularly useful in cycloaddition reactions and as a precursor to various functionalized compounds .

Actividad Biológica

Diethyl 3-azidopropylphosphonate (C7H16N3O3P) is a phosphonate compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its antiviral, cytotoxic, and antimicrobial properties.

Chemical Structure and Synthesis

This compound features an azido group attached to a propyl chain, linked to a diethyl phosphonate moiety. The synthesis typically involves the reaction of diethyl phosphite with an appropriate azide precursor, leading to the formation of the target compound.

Antiviral Activity

Research indicates that this compound has been evaluated for its antiviral properties. However, studies report limited antiviral activity against various viruses. For instance, in a study assessing a series of phosphonates, including this compound, no significant antiviral effects were observed at concentrations up to 100 µM against several viral strains .

Cytotoxicity Studies

Cytotoxicity evaluations reveal that this compound exhibits selective activity against certain cancer cell lines. In vitro studies showed that while it did not significantly affect the morphology of non-cancerous cells (e.g., HEL cells), it demonstrated cytostatic effects on HeLa cells with an IC50 range of 80–210 µM . This suggests that while the compound may not be broadly effective as an antiviral agent, it could possess some potential in cancer therapeutics.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. A study on triazole-conjugates derived from phosphonates reported varying degrees of antifungal activity against Candida albicans and other pathogens . However, specific data on the direct antimicrobial efficacy of this compound itself remains sparse.

Case Studies and Research Findings

- Antiviral Evaluation : In a comprehensive study on phosphonylated nucleosides, this compound was included in a library of compounds tested for antiviral activity. Unfortunately, it did not exhibit notable antiviral effects, indicating a need for further structural modifications to enhance efficacy .

- Cytotoxic Effects : Another investigation into the cytotoxic properties found that while this compound was not cytotoxic to uninfected cells at certain concentrations, it did show selective inhibition of cancer cell proliferation .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-azido-3-diethoxyphosphorylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N3O3P/c1-3-12-14(11,13-4-2)7-5-6-9-10-8/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFBMEBPBDKNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCN=[N+]=[N-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.